molecular formula C16H22N4O2S B4764093 1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B4764093
M. Wt: 334.4 g/mol
InChI Key: KYYPCKYBHMIDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis.
Biochemical and physiological effects:
1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, which may have beneficial effects on cardiovascular health. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments is its high potency and specificity for certain enzymes. This makes it a valuable tool for studying the biological processes in which these enzymes are involved. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and fatty acids.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-14-5-3-4-6-15(14)12-19-7-9-20(10-8-19)23(21,22)16-11-17-18(2)13-16/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYPCKYBHMIDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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